molecular formula C26H26F6N2O2 B601951 Dutasteride Impurity L CAS No. 1365545-48-7

Dutasteride Impurity L

Cat. No.: B601951
CAS No.: 1365545-48-7
M. Wt: 512.5 g/mol
InChI Key: CTNHFYMGIWYKRI-HUFDCIJMSA-N
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Biochemical Analysis

Biochemical Properties

Dutasteride Impurity L, like Dutasteride, is likely to interact with 5α-reductase, an enzyme involved in steroid metabolism . This enzyme converts testosterone into dihydrotestosterone (DHT), a more potent androgen . By inhibiting this enzyme, this compound could potentially affect the levels of DHT in the body .

Cellular Effects

Dutasteride has been shown to reduce the risk of prostate cancer, suggesting that it may have an impact on cell proliferation and apoptosis

Molecular Mechanism

Dutasteride is a competitive, irreversible inhibitor of both isotypes of 5α-reductase . It’s possible that this compound shares this mechanism of action, binding to the enzyme and preventing it from converting testosterone into DHT . This could lead to changes in gene expression related to androgen signaling .

Temporal Effects in Laboratory Settings

Dutasteride has a long half-life and a washout period of over 680 hours , suggesting that its effects and potentially those of its impurities could persist for a significant length of time.

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on Dutasteride have shown that it can effectively decrease prostatic volume and reduce the risk of urinary retention .

Metabolic Pathways

Dutasteride is metabolized by the CYP3A4 enzyme of the cytochrome P450 system

Transport and Distribution

Dutasteride is soluble in organic solvents but insoluble in water , which may influence its distribution.

Properties

CAS No.

1365545-48-7

Molecular Formula

C26H26F6N2O2

Molecular Weight

512.5 g/mol

IUPAC Name

(1S,3aS,3bS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C26H26F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2,4-5,9,12,14-15,17,19H,3,6-8,10-11H2,1H3,(H,33,35)(H,34,36)/t14-,15+,17-,19+,24-/m0/s1

InChI Key

CTNHFYMGIWYKRI-HUFDCIJMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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